Thiazolo[5,4-d]pyrimidine Scaffold Confers Superior Activity Against Drug-Resistant HIV-1 Strain RES056 Compared to Thiazolo[4,5-d]pyrimidine and Furo[3,2-d]pyrimidine
The thiazolo[5,4-d]pyrimidine scaffold, for which 2,7-Dichlorothiazolo[5,4-D]pyrimidine is a key intermediate, exhibits significantly improved drug resistance profiles against the double mutant HIV-1 strain RES056 compared to thiazolo[4,5-d]pyrimidine and furo[3,2-d]pyrimidine scaffolds [1]. In a head-to-head comparison of piperidine-substituted derivatives, compounds with the thiazolo[5,4-d]pyrimidine core (19a-d) demonstrated EC50 values from 18.1 to 28.1 nM against RES056, with the most potent (19a and 19c) showing EC50 values of 18.3 nM and 18.1 nM, respectively, which is about 2-fold more potent than the reference drug Etravirine (EC50 = 45.4 nM) [1]. In contrast, derivatives with a furo[3,2-d]pyrimidine scaffold showed a marked decrease in potency against RES056, with the most potent inhibitor achieving an EC50 of only 100.2 nM, which was inferior to Etravirine [1].
| Evidence Dimension | Anti-HIV-1 activity against double mutant strain RES056 (EC50) |
|---|---|
| Target Compound Data | Derivatives of thiazolo[5,4-d]pyrimidine scaffold (19a-d): EC50 = 18.1–28.1 nM; most potent 19a EC50 = 18.3 nM, 19c EC50 = 18.1 nM |
| Comparator Or Baseline | Etravirine (ETV): EC50 = 45.4 nM; furo[3,2-d]pyrimidine derivative (9d): EC50 = 100.2 nM; thiazolo[4,5-d]pyrimidine derivatives (14a, 14c, 14d): EC50 = 26.1, 27.4, 24.7 nM |
| Quantified Difference | Thiazolo[5,4-d]pyrimidine derivatives are approximately 2-fold more potent than Etravirine and significantly more potent than furo[3,2-d]pyrimidine derivatives against RES056. |
| Conditions | MT-4 cell-based assay against HIV-1 wild-type (WT) and mutant strains, including RES056 (K103N + Y181C). |
Why This Matters
This demonstrates that the thiazolo[5,4-d]pyrimidine core is essential for achieving high potency against a clinically relevant drug-resistant HIV-1 strain, making 2,7-Dichlorothiazolo[5,4-D]pyrimidine a critical building block for developing next-generation NNRTIs.
- [1] Kang, D., et al. (2019). Discovery of piperidine-substituted thiazolo[5,4-d]pyrimidine derivatives as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors. Communications Chemistry, 2, 74. View Source
